molecular formula C10H13FO3 B1473736 [5-(Dimethoxymethyl)-2-fluorophenyl]methanol CAS No. 334019-16-8

[5-(Dimethoxymethyl)-2-fluorophenyl]methanol

Cat. No. B1473736
M. Wt: 200.21 g/mol
InChI Key: WUXAYONXWVPKME-UHFFFAOYSA-N
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Description

“[5-(Dimethoxymethyl)-2-fluorophenyl]methanol” is a chemical compound with the CAS Number: 334019-16-8 . It has a molecular weight of 200.21 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “[5-(Dimethoxymethyl)-2-fluorophenyl]methanol” is 1S/C10H13FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10,12H,6H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[5-(Dimethoxymethyl)-2-fluorophenyl]methanol” is a liquid at room temperature . It has a molecular weight of 200.21 .

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Selective oxidation of methanol to produce dimethoxymethane, a compound with applications in fuels, solvents, and as an intermediate in organic synthesis, has been a significant area of research. For instance, Yuchuan Fu and Jianyi Shen (2007) synthesized dimethoxymethane with high conversion and selectivity over V2O5/TiO2 catalysts, emphasizing the role of enhanced surface acidity in the process (Fu & Shen, 2007). Similarly, V. Kaichev et al. (2014) explored the selective oxidation of methanol over vanadia supported on TiO2, finding that dimethoxymethane competes with methyl formate at low temperatures, highlighting the mechanistic insights into methanol oxidation processes (Kaichev et al., 2014).

Photophysical Properties and Molecular Logic Devices

Research into the photophysical properties of organic compounds has led to the development of molecular logic devices. ZammitRamon et al. (2015) studied 1,3,5-triarylpyrazolines, which operate as pH-driven off-on-off molecular logic devices. These compounds exhibit photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms, essential for developing optical sensors and molecular switches (ZammitRamon et al., 2015).

Biomass Conversion

In the context of sustainable chemistry, the conversion of biomass-derived xylose and furfural into levulinate esters in dimethoxymethane/methanol mixtures has been reported by Xun Hu et al. (2017). This process highlights the role of dimethoxymethane as an electrophile in transforming furfural into valuable chemicals, underscoring the importance of developing efficient catalysts for biomass conversion (Hu et al., 2017).

Synthesis and Reaction Mechanisms

The synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation has been explored, providing a route to complex organic molecules with potential applications in pharmaceuticals and materials science. Xiuyun Sun, Yong-Hui Sun, and Yu Rao (2014) presented a method for preparing (6-amino-2-chloro-3-fluorophenyl)methanol, showcasing advancements in synthetic chemistry (Sun, Sun, & Rao, 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[5-(dimethoxymethyl)-2-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXAYONXWVPKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Dimethoxymethyl)-2-fluorophenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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